5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
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Overview
Description
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiadiazole rings connected by a hexane chain with sulfur linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hexane-1,6-dithiol with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the nucleophilic substitution reaction where the thiol groups of hexane-1,6-dithiol react with the chloro groups of 2-chloro-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions.
Pathways Involved: In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure but with a shorter alkane chain.
5,5’-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure with a butane chain.
Uniqueness
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is unique due to its longer hexane chain, which can influence its chemical reactivity and interaction with other molecules. This structural feature can enhance its ability to form stable complexes with metal ions and improve its efficacy as a corrosion inhibitor .
Properties
CAS No. |
87202-61-7 |
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Molecular Formula |
C10H16N6S4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]hexylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6S4/c11-7-13-15-9(19-7)17-5-3-1-2-4-6-18-10-16-14-8(12)20-10/h1-6H2,(H2,11,13)(H2,12,14) |
InChI Key |
JMXXEYVCEPBGQS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSC1=NN=C(S1)N)CCSC2=NN=C(S2)N |
Origin of Product |
United States |
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